

# In-Depth Technical Guide: 6-Bromohexylamine Hydrobromide (CAS No. 14502-76-2)

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## Compound of Interest

Compound Name: 6-Bromohexylamine  
Hydrobromide

Cat. No.: B015075

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## Abstract

**6-Bromohexylamine hydrobromide** is a bifunctional aliphatic amine derivative widely utilized in organic synthesis and medicinal chemistry. Its structure, featuring a primary alkyl bromide at one end and a primary amine hydrobromide at the other, makes it an essential building block, particularly as a flexible linker in the development of advanced therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, key applications, and detailed experimental considerations for its use, with a special focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

## Chemical and Physical Properties

**6-Bromohexylamine hydrobromide** is typically a solid at room temperature and is soluble in polar organic solvents such as chloroform and dichloromethane.<sup>[1]</sup> Proper storage under an inert atmosphere at refrigerated temperatures (2-8°C) is recommended to ensure its stability.<sup>[2]</sup>

Property	Value	Source(s)
CAS Number	14502-76-2	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>15</sub> Br <sub>2</sub> N	<a href="#">[3]</a>
Molecular Weight	261.00 g/mol	-
Synonyms	6-Bromo-1-hexanamine hydrobromide	<a href="#">[3]</a>
Appearance	Solid	-
Melting Point	142-144 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Solubility	Chloroform, Dichloromethane	<a href="#">[1]</a>
Storage Temperature	2-8 °C, Inert Atmosphere	<a href="#">[2]</a>

## Synthesis and Reactivity

The synthesis of 6-bromohexylamine can be achieved via nucleophilic substitution on a starting material like 1,6-dibromohexane, using a protected amine equivalent or excess ammonia.[\[6\]](#)

The reactivity of this compound is governed by its two functional groups:

- **Nucleophilic Amine (NH<sub>2</sub>):** The primary amine group can act as a nucleophile, readily participating in reactions such as acylation, alkylation, and amide bond formation.
- **Electrophilic Alkyl Bromide (-CH<sub>2</sub>Br):** The terminal carbon bonded to the bromine atom is electrophilic and is susceptible to nucleophilic attack, displacing the bromide leaving group. This is a classic S<sub>N</sub>2 (bimolecular nucleophilic substitution) reaction pathway.[\[6\]](#)[\[7\]](#)[\[8\]](#)

This dual reactivity allows for sequential, controlled reactions, making it an ideal heterobifunctional linker for covalently connecting two different molecular entities.

## Core Application: Linker in PROTAC Synthesis

The most significant application of **6-bromohexylamine hydrobromide** in modern drug development is as a linker component for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[1\]](#)

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade a target protein of interest (POI).[9][10] A PROTAC consists of three parts: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[10][11]

The 6-carbon aliphatic chain of 6-bromohexylamine provides a flexible and effective linker length, which is crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][9] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[10]

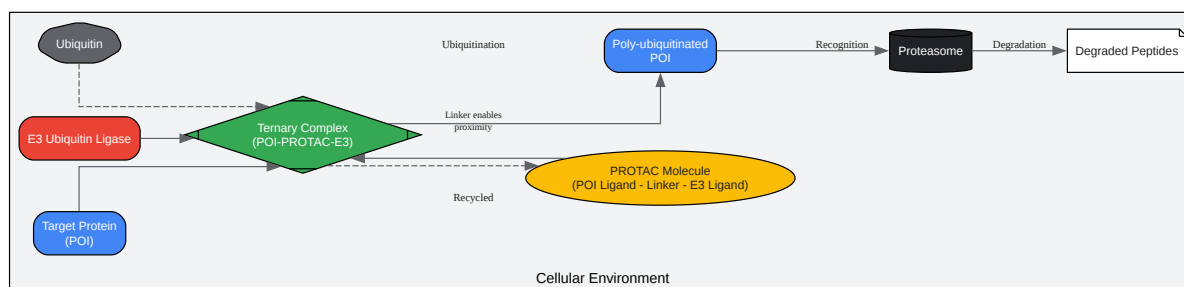


Figure 1: PROTAC Mechanism of Action

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Figure 1: PROTAC Mechanism of Action

## Experimental Protocols

While the amine group of 6-bromohexylamine is supplied as a hydrobromide salt, it is typically neutralized in situ with a non-nucleophilic base during the reaction to expose the reactive free amine. The following is a representative protocol for the N-alkylation of a Protein of Interest

(POI) ligand containing a nucleophilic handle (e.g., a phenol or amine), adapted from procedures for analogous reagents.<sup>[7][12]</sup>

Objective: To conjugate the 6-bromohexylamine linker to a POI ligand.

Materials:

- POI-Ligand with a nucleophilic group (e.g., POI-NH<sub>2</sub> or POI-OH)
- **6-Bromohexylamine Hydrobromide** (1.1 - 1.5 equivalents)
- Base: Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or Diisopropylethylamine (DIPEA) (2.0 - 4.0 equivalents)
- Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
- Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere, add the POI-Ligand (1.0 eq.) and the chosen solvent (MeCN or DMF).
- **Base Addition:** Add the base (e.g., K<sub>2</sub>CO<sub>3</sub>, 4.0 eq.). Stir the suspension at room temperature.
- **Reagent Addition:** Add **6-Bromohexylamine Hydrobromide** (1.5 eq.) to the stirred mixture.
- **Reaction Conditions:** Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - If using K<sub>2</sub>CO<sub>3</sub> in MeCN, filter the mixture to remove inorganic salts.

- Dilute the mixture with an organic solvent like ethyl acetate.
- Wash the organic layer with water and then with brine to remove residual DMF and salts.
- Purification:
  - Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel to obtain the desired POI-Linker conjugate.

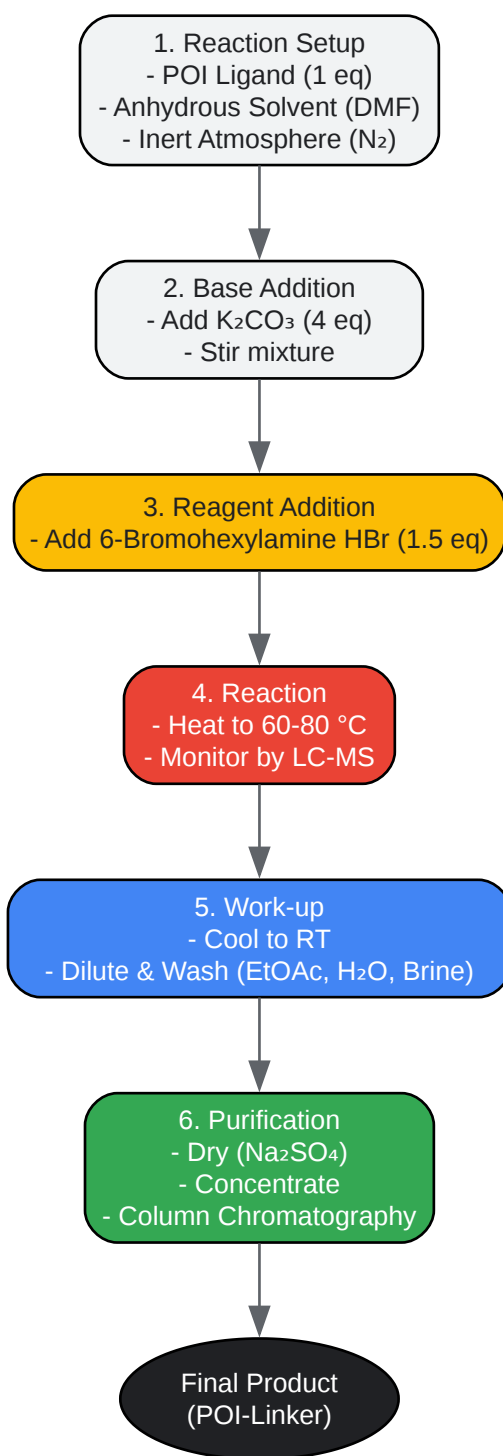


Figure 2: General N-Alkylation Workflow

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Figure 2: General N-Alkylation Workflow

## Safety and Handling

**6-Bromohexylamine hydrobromide** is an irritant. Standard laboratory safety precautions should be strictly followed.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]
- GHS Pictogram: GHS07 (Exclamation Mark).[3]
- Precautionary Measures:
  - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
  - Handle in a well-ventilated area or a chemical fume hood.
  - Avoid breathing dust.
  - Wash hands thoroughly after handling.
  - In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical advice.

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